Villosol

Übersicht

Beschreibung

Villosol is a naturally occurring compound found in the plant Patrinia villosa. It has gained significant attention in recent years due to its potential therapeutic properties, particularly in the treatment of cancer. This compound has been identified as a potent and selective inhibitor of RAC-alpha serine-threonine kinase (AKT1), making it a promising candidate for targeted cancer therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Villosol involves several steps, starting from the extraction of the compound from Patrinia villosa. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the active ingredient. Once extracted, this compound can be purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from Patrinia villosa, followed by purification and formulation into a suitable dosage form. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Villosol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Villosol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.

Medicine: Explored for its potential as an anticancer agent, particularly in the treatment of oral squamous cell carcinoma and colorectal cancer

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Wirkmechanismus

Villosol exerts its effects by inhibiting the activity of RAC-alpha serine-threonine kinase (AKT1). This inhibition disrupts the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By targeting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to reverse chemoresistance in colorectal cancer by modulating the CDKN2A-TP53-PI3K/Akt axis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tuberosin: Another compound with similar anticancer properties and selective inhibition of AKT1

Quercetin: A flavonoid with antioxidant and anticancer properties.

Curcumin: A compound found in turmeric with anti-inflammatory and anticancer effects.

Uniqueness of Villosol

This compound stands out due to its high specificity and potency as an AKT1 inhibitor. Its ability to reverse chemoresistance in colorectal cancer further highlights its potential as a unique therapeutic agent. Unlike other similar compounds, this compound has shown promising results in both in vitro and in vivo studies, making it a strong candidate for further clinical development .

Biologische Aktivität

Villosol is a natural compound derived from Tephrosia purpurea, known for its diverse biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has been identified as a potent inhibitor of the AKT1 signaling pathway, which plays a crucial role in cell proliferation, survival, and tumorigenesis. The inhibition of AKT1 is particularly significant in cancers such as oral squamous cell carcinoma (OSCC) and colorectal cancer.

- Binding Affinity : Molecular dynamics simulations have shown that this compound exhibits strong binding affinity to AKT1, suggesting potential as a therapeutic agent against cancers characterized by AKT1 overexpression .

- Anticarcinogenic Properties : PASS (Prediction of Activity Spectra for Substances) analysis indicates that this compound possesses anticarcinogenic properties, making it a candidate for further clinical evaluation in cancer therapies .

Table: Summary of Biological Activities of this compound

Case Study 1: this compound in Oral Squamous Cell Carcinoma

In a study focusing on OSCC, this compound was selected among several natural compounds for its ability to inhibit AKT1. The research utilized molecular docking and dynamics simulations to confirm its binding stability with AKT1 throughout various conformations. The findings suggest that this compound could be developed into a therapeutic agent following further validation through clinical trials .

Case Study 2: Overcoming Chemoresistance

Another significant study demonstrated that this compound effectively inhibited the activity of CDKN2A in a 5-FU-resistant colorectal cancer cell line. This inhibition led to the restoration of sensitivity to 5-FU, indicating that this compound may serve as an adjunct therapy in overcoming chemoresistance in colorectal cancer treatments .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Stability and Binding : The molecular dynamics simulations confirmed that the complex formed between this compound and AKT1 remains stable over time, indicating its potential effectiveness as an inhibitor .

- Therapeutic Potential : The compound's ability to target critical pathways involved in cancer progression underscores its promise as a novel therapeutic agent. Further studies are required to validate these findings in clinical settings .

Eigenschaften

IUPAC Name |

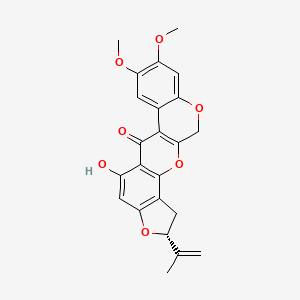

(6R)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,24H,1,6,9H2,2-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFNGWNFASVBRR-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208816 | |

| Record name | Villosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60077-62-5 | |

| Record name | Villosol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060077625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Villosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.